An In-depth Technical Guide to 10-Undecynoyl-OSu: Properties and Applications in Bioconjugation
An In-depth Technical Guide to 10-Undecynoyl-OSu: Properties and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Undecynoyl-OSu, also known as 2,5-dioxopyrrolidin-1-yl undec-10-ynoate, is a bifunctional crosslinking reagent that plays a crucial role in modern bioconjugation and drug development.[1] Its unique structure, featuring a terminal alkyne group and an N-hydroxysuccinimide (NHS) ester, enables the covalent linkage of molecules through two distinct and highly efficient chemical reactions: amine acylation and copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3] This guide provides a comprehensive overview of the chemical properties of 10-Undecynoyl-OSu, detailed experimental protocols for its use, and a discussion of its applications in research and development.
Chemical Properties
10-Undecynoyl-OSu is a hydrophobic linker that provides a flexible spacer arm, allowing for the attachment of various molecules to biomolecules such as proteins, peptides, and modified nucleic acids.[3][4] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 2,5-dioxopyrrolidin-1-yl undec-10-ynoate | |
| Synonyms | 10-Undecynoyl-OSu, 10-Undecynoic acid, 2,5-dioxo-1-pyrrolidinyl ester, 2,5-Dioxo-1-pyrrolidinyl 10-undecynoate | |
| CAS Number | 1006592-57-9 | |
| Molecular Formula | C15H21NO4 | |
| Molecular Weight | 279.34 g/mol | |
| Appearance | Not explicitly stated, but typically a white to off-white solid | |
| Solubility | While specific data for 10-Undecynoyl-OSu is not readily available, NHS esters are generally soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) and have limited solubility in aqueous buffers. | |
| Storage | 2-8°C, desiccated to prevent hydrolysis. |
Reaction Mechanisms and Signaling Pathways
10-Undecynoyl-OSu facilitates molecular conjugation through two primary, orthogonal reaction pathways. This dual reactivity allows for a two-step ligation strategy, providing greater control and flexibility in the design of complex bioconjugates.
Amine Acylation via the NHS Ester
The N-hydroxysuccinimide ester is a highly efficient reactive group for targeting primary amines, such as the N-terminus of proteins or the side chain of lysine residues. The reaction proceeds via a nucleophilic attack of the amine on the carbonyl group of the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. This reaction is typically carried out in a pH range of 7.2 to 8.5. A competing reaction is the hydrolysis of the NHS ester, which increases with pH.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne group of 10-Undecynoyl-OSu is a versatile handle for "click chemistry," specifically the copper(I)-catalyzed reaction with an azide-functionalized molecule. This reaction is highly specific, efficient, and proceeds under mild, often aqueous conditions, making it ideal for biological applications. The reaction results in the formation of a stable 1,2,3-triazole linkage. The catalytic cycle involves the formation of a copper(I)-acetylide intermediate which then reacts with the azide.
Experimental Protocols
The following are generalized protocols for the two-step bioconjugation process using 10-Undecynoyl-OSu. Optimization may be required for specific applications.
Protocol 1: Labeling of Proteins with 10-Undecynoyl-OSu (Amine Acylation)
Materials:
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Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
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10-Undecynoyl-OSu
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Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
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Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
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Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)
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Purification column (e.g., size-exclusion chromatography)
Procedure:
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Prepare Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free from primary amines (e.g., Tris or glycine).
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Prepare 10-Undecynoyl-OSu Stock Solution: Immediately before use, dissolve 10-Undecynoyl-OSu in DMSO or DMF to a concentration of 10-20 mM.
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Reaction: Add a 10-20 fold molar excess of the 10-Undecynoyl-OSu stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
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Purification: Remove the excess, unreacted 10-Undecynoyl-OSu and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.
Protocol 2: Click Chemistry Reaction of Alkyne-labeled Protein with an Azide-containing Molecule (CuAAC)
Materials:
-
Alkyne-labeled protein (from Protocol 1)
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Azide-containing molecule of interest
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Copper(II) Sulfate (CuSO4) stock solution (e.g., 20 mM in water)
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Sodium Ascorbate stock solution (e.g., 300 mM in water, freshly prepared)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand stock solution (e.g., 100 mM in water or DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the alkyne-labeled protein and a 5-10 fold molar excess of the azide-containing molecule in PBS.
-
Add Ligand: Add the THPTA or TBTA ligand to the reaction mixture to a final concentration of 1-5 mM.
-
Add Copper: Add the CuSO4 stock solution to a final concentration of 0.25-1 mM.
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM to initiate the click reaction.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Purification: Purify the resulting bioconjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove the catalyst and excess reagents.
Experimental Workflow
The overall workflow for a two-step bioconjugation using 10-Undecynoyl-OSu is depicted below.
Applications in Drug Development and Research
The unique properties of 10-Undecynoyl-OSu make it a valuable tool in various research and drug development applications:
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Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies for targeted cancer therapy.
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PEGylation: The alkyne handle allows for the attachment of polyethylene glycol (PEG) chains to proteins to improve their pharmacokinetic properties.
-
Surface Immobilization: Biomolecules can be first functionalized with 10-Undecynoyl-OSu and then immobilized onto azide-modified surfaces for biosensor development.
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Fluorescent Labeling: Fluorophores containing an azide group can be "clicked" onto proteins or other biomolecules for imaging studies.
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Proteomics: 10-Undecynoyl-OSu can be used to introduce an alkyne tag onto proteins for subsequent enrichment and identification using azide-functionalized beads.
Conclusion
10-Undecynoyl-OSu is a versatile and powerful bifunctional linker that enables the precise and efficient construction of complex bioconjugates. Its dual reactivity, combining the robust chemistry of NHS esters with the specificity of click chemistry, provides researchers and drug developers with a high degree of control over their conjugation strategies. The methodologies outlined in this guide provide a solid foundation for the successful application of 10-Undecynoyl-OSu in a wide range of scientific endeavors.
